molecular formula C10H6O3 B097568 Chromone-3-carboxaldehyde CAS No. 17422-74-1

Chromone-3-carboxaldehyde

Cat. No.: B097568
CAS No.: 17422-74-1
M. Wt: 174.15 g/mol
InChI Key: FSMYWBQIMDSGQP-UHFFFAOYSA-N
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Description

Chromone-3-carboxaldehyde is a heterocyclic compound with the molecular formula C10H6O3. It is a derivative of chromone, which is a naturally occurring molecule found in various plants. This compound is known for its diverse biological activities and is often used as a precursor in the synthesis of various chromone derivatives .

Mechanism of Action

Target of Action

Chromone-3-carboxaldehyde, a derivative of chromone, is known to interact with various types of receptors . The type, number, and position of substituents connected to the chromone core play a vital role in determining its pharmacological activities . .

Mode of Action

It is known that the compound’s interaction with its targets can lead to a variety of biological activities, depending on the substitution pattern of the chromone scaffold

Biochemical Pathways

This compound is involved in the synthesis of quinolizines and quinolizinium salts via a cascade reaction in water . This reaction results in functionalized quinolizines bearing a chromone skeleton . The formation of quinolizinium salts is accompanied by the formation of two bonds and the cleavage of one bond in a single step .

Result of Action

The result of this compound’s action can vary depending on its specific targets and the nature of its interactions with these targets. As a derivative of chromone, it may exhibit a range of biological activities, including anticancer, anti-diabetic, antimicrobial, anti-inflammatory, antioxidant, and anti-Alzheimer effects . .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reaction with ethyl 2-(pyridine-2-yl)acetate derivatives to produce quinolizines and quinolizinium salts is facilitated by the presence of water . This environmentally benign reaction yields products with potential biological activity .

Chemical Reactions Analysis

Types of Reactions: Chromone-3-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Chromone-3-carboxylic acid.

    Reduction: Chromone-3-methanol.

    Substitution: this compound oxime.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its versatile reactivity and ability to form a wide range of derivatives with diverse biological activities. Its formyl group at the 3-position makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O3/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMYWBQIMDSGQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30169795
Record name Chromone-3-carboxaldehyde
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Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17422-74-1
Record name 3-Formylchromone
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Record name Chromone-3-carboxaldehyde
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Record name Chromone-3-carboxaldehyde
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Record name 4-oxo-4H-1-benzopyran-3-carboxaldehyde
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Record name Chromone-3-carboxaldehyde
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Synthesis routes and methods I

Procedure details

In 80 volume parts of dimethylformamide are dissolved 25 parts of orthohydroxyacetophenone and, while the solution is externally cooled to about -20° C. with dry ice-acetone, 80 volume parts of tetrachloropyrophosphoric acid are added dropwise to the solution. The resulting mixture is stirred at room temperature for 13 hours. Then, the reaction mixture is poured into ice water and the resulting crystals are recovered by filtration, washed with water and ethanol and finally recrystallized from acetone. The procedure yields of 4-oxo-4H-1-benzopyran-3-carboxaldehyde as colorless crystals melting at 152°-153° C.
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dry ice acetone
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tetrachloropyrophosphoric acid
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ice water
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Synthesis routes and methods II

Procedure details

A quantity of 35.2 g. (0.2 mole) of 3-(hydroxymethyl)-chromone is dissolved in 250 ml of concentrated nitric acid with stirring at 25° C. There is no initial heat of reaction. The temperature gradually rises to 30° C over the next several minutes and is kept there for about 5 minutes with ice-acetone bath cooling. Water, 600 ml, is added to the reaction solution. The separated, pale yellow solid is filtered, washed well with water and dried to give 25 g. of crude aldehyde melting at 145°-148°.
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0.2 mol
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250 mL
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aldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Chromone-3-carboxaldehyde?

A1: this compound has the molecular formula C10H6O3 and a molecular weight of 174.15 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound exhibits characteristic peaks in various spectroscopic analyses. For instance, its IR spectrum shows a distinct band at approximately 1700 cm-1, indicative of the carbonyl stretching vibration of the aldehyde group. [] This band may disappear in SERS spectra on silver nanoparticles due to oxidation to the corresponding carboxylic acid. [] In 1H NMR, the aldehyde proton typically appears as a singlet in the downfield region, around 10 ppm. []

Q3: Why is this compound considered a versatile building block in organic synthesis?

A3: this compound possesses multiple reactive sites that enable diverse chemical transformations. The aldehyde moiety readily participates in condensation reactions with various nucleophiles, including hydrazines [] and amines, [, , , ] leading to the formation of hydrazones, Schiff bases, and other valuable intermediates. [] The electron-deficient C-2 and C-4 positions of the chromone core are susceptible to nucleophilic attack, enabling reactions like Michael additions and cycloadditions. [, ]

Q4: Can you provide examples of reactions involving this compound and their significance?

A4: this compound is a key starting material for synthesizing diverse heterocyclic compounds. It reacts with S-benzyldithiocarbazate to form a tridentate ONS donor ligand, which can then complex with various metal ions. [] These complexes have shown potential antimicrobial and antitumor activity. [] In another study, this compound undergoes a one-pot reaction with N-benzyl nitro ketene aminals, yielding functionalized bicyclic pyridinium derivatives with potential biological activity. [, ]

Q5: How does this compound behave in Diels-Alder reactions?

A5: this compound acts as a dienophile in Diels-Alder reactions with various dienes. Notably, it reacts with ortho-benzoquinodimethane, providing a novel synthetic route to benzo[b]xanthones. [, , ] It also undergoes Diels-Alder reactions with indole-o-quinodimethane to produce tetrahydrochromeno[2,3-b]carbazoles. []

Q6: Are there any notable rearrangements observed in reactions involving this compound?

A6: Yes, interesting rearrangements have been observed. For instance, during the reduction of 4-oxochroman-3-carbonitriles, derived from this compound, with sodium cyanoborohydride, a rearrangement occurs, yielding a mixture of 2-amino-3-alkylchromones and 3-hydroxy-3-(2-hydroxyphenyl)-2-alkylpropanonitriles. []

Q7: What is the impact of structural modifications on the biological activity of this compound derivatives?

A7: The biological activity of this compound derivatives is heavily influenced by structural modifications. For example, incorporating electron-withdrawing groups on the chromone core can modulate its reactivity and interactions with biological targets. [] Similarly, the nature and position of substituents introduced through various reactions significantly impact the compounds' pharmacological properties. []

Q8: Have any this compound derivatives exhibited promising biological activity?

A8: Yes, several derivatives have displayed promising activity. For instance, chromonyl-2,4-thiazolidinediones, synthesized from this compound, exhibited antidiabetic activity by stimulating insulin release in INS-1 cells. [] In another study, hydrazones and pyrazoles derived from 6-substituted-3-formylchromones displayed anti-leishmanial and anti-trypanosomal activity in vitro. []

Q9: What are the potential applications of this compound and its derivatives?

A9: Given its versatility as a building block and the diverse biological activities observed in its derivatives, this compound holds potential for various applications. Its derivatives have shown promise as antidiabetic, [] antimicrobial, [] antitumor, [] anti-leishmanial, [] and anti-trypanosomal agents. [] They have also been investigated for their potential as fluorescent chemosensors for metal ions. []

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